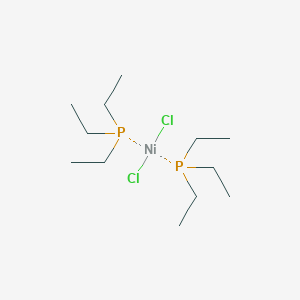

Dichloronickel;triethylphosphane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

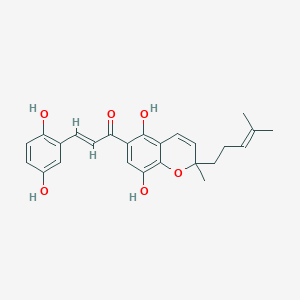

Dichloronickel;triethylphosphane, also known as NiCl2(P(C2H5)3)2, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a nickel-based catalyst that has been used in various chemical reactions, including the synthesis of organic compounds and polymers. In

Mechanism of Action

The mechanism of action of dichloronickel;triethylphosphane involves the coordination of nickel to the triethylphosphine ligand. The resulting complex is a highly active catalyst that can activate carbon-hydrogen bonds and facilitate various chemical reactions. The triethylphosphine ligand also stabilizes the nickel complex, preventing it from undergoing unwanted side reactions.

Biochemical and Physiological Effects

Dichloronickel;triethylphosphane has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also a potential respiratory irritant and should be handled with care.

Advantages and Limitations for Lab Experiments

Dichloronickel;triethylphosphane has several advantages for lab experiments. It is a highly active catalyst that can facilitate various chemical reactions. It is also stable and can be easily synthesized. However, dichloronickel;triethylphosphane has some limitations. It is toxic and can be hazardous to handle. It is also expensive, limiting its use in large-scale reactions.

Future Directions

There are several future directions for the research of dichloronickel;triethylphosphane. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the exploration of new applications for dichloronickel;triethylphosphane, such as in the synthesis of novel materials and pharmaceuticals. Additionally, the development of safer and less toxic catalysts is an important direction for future research.

Conclusion

In conclusion, dichloronickel;triethylphosphane is a nickel-based catalyst that has gained significant attention in scientific research due to its unique properties and potential applications. It is a highly active catalyst that can facilitate various chemical reactions, and it has been used in the synthesis of organic compounds, polymers, and pharmaceutical intermediates. While dichloronickel;triethylphosphane has several advantages for lab experiments, it is also toxic and can be hazardous to handle. There are several future directions for the research of dichloronickel;triethylphosphane, including the development of more efficient and cost-effective synthesis methods and the exploration of new applications.

Synthesis Methods

The synthesis of dichloronickel;triethylphosphane involves the reaction of nickel chloride with triethylphosphine in the presence of a reducing agent. The reducing agent can be sodium borohydride or lithium aluminum hydride. The reaction proceeds in two steps, with the first step involving the reduction of nickel chloride to nickel(II) chloride. In the second step, triethylphosphine reacts with nickel(II) chloride to form dichloronickel;triethylphosphane.

Scientific Research Applications

Dichloronickel;triethylphosphane has been widely used as a catalyst in various chemical reactions. It has been used in the synthesis of organic compounds such as alkenes, alkynes, and dienes. It has also been used in the polymerization of ethylene and propylene. Furthermore, dichloronickel;triethylphosphane has been used in the synthesis of pharmaceutical intermediates, agrochemicals, and fine chemicals.

properties

IUPAC Name |

dichloronickel;triethylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H15P.2ClH.Ni/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHIALGQQJESEK-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC.CCP(CC)CC.Cl[Ni]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl2NiP2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)